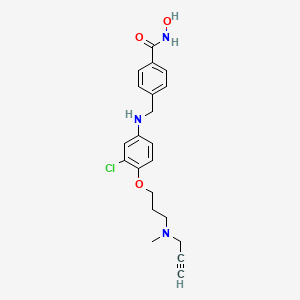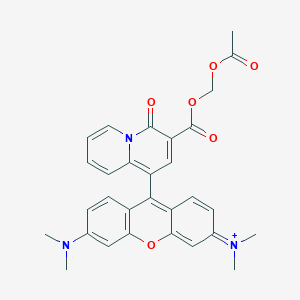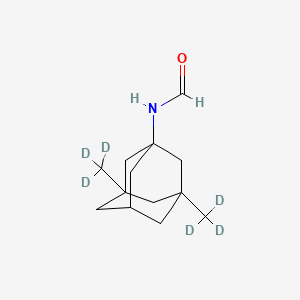
ROR|At inverse agonist 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RORγt inverse agonist 14: is a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has shown significant anti-inflammatory properties and is primarily used in the research of autoimmune diseases such as rheumatoid arthritis and psoriasis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of RORγt inverse agonist 14 involves a multi-step process. One of the key steps includes the formation of an N-sulfonamide tetrahydroquinoline scaffold. This scaffold is synthesized through a series of reactions, including reductive alkylation between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series .
Industrial Production Methods: Industrial production of RORγt inverse agonist 14 typically involves large-scale synthesis using chromatography-free methods to ensure high yield and purity. The process is designed to support pre-clinical research activities and enable late-stage structure-activity relationship studies .
化学反应分析
Types of Reactions: RORγt inverse agonist 14 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
Chemistry: In chemistry, RORγt inverse agonist 14 is used to study the modulation of nuclear receptors and their role in gene transcription .
Biology: In biology, this compound is used to investigate the differentiation and function of immune cells, particularly T helper 17 (Th17) cells .
Medicine: In medicine, RORγt inverse agonist 14 is being explored as a potential therapeutic agent for autoimmune diseases, including rheumatoid arthritis and psoriasis .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting RORγt to treat inflammatory diseases .
作用机制
RORγt inverse agonist 14 exerts its effects by binding to the RORγt receptor and inhibiting its activity. This inhibition reduces the production of pro-inflammatory cytokines, such as interleukin 17 (IL-17), which play a critical role in various inflammatory diseases . The compound stabilizes the receptor in an inactive conformation, preventing the recruitment of coactivators and subsequent gene transcription .
相似化合物的比较
A-9758: Another inverse agonist of RORγt with high selectivity and anti-inflammatory activity.
SR2211: A well-known RORγt inverse agonist used in the treatment of autoimmune diseases.
Uniqueness: RORγt inverse agonist 14 is unique due to its high potency and selectivity for the RORγt receptor. It has shown significant efficacy in reducing the production of pro-inflammatory cytokines and ameliorating disease symptoms in experimental models .
属性
分子式 |
C26H26F8N2O6S2 |
|---|---|
分子量 |
678.6 g/mol |
IUPAC 名称 |
(2S)-N-[(6aS,7R,9aS)-9a-(4-fluorophenyl)sulfonyl-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5,6,6a,7,8,9-hexahydrocyclopenta[f]quinolin-7-yl]-2-hydroxy-2-methyl-3-methylsulfonylpropanamide |
InChI |
InChI=1S/C26H26F8N2O6S2/c1-22(38,13-43(2,39)40)21(37)36-19-11-12-23(44(41,42)15-5-3-14(27)4-6-15)16(19)7-9-18-17(23)8-10-20(35-18)24(28,25(29,30)31)26(32,33)34/h3-6,8,10,16,19,38H,7,9,11-13H2,1-2H3,(H,36,37)/t16-,19+,22+,23-/m0/s1 |
InChI 键 |
ABWRUZQNZVGUGR-SYMSJMEQSA-N |
手性 SMILES |
C[C@@](CS(=O)(=O)C)(C(=O)N[C@@H]1CC[C@@]2([C@H]1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |
规范 SMILES |
CC(CS(=O)(=O)C)(C(=O)NC1CCC2(C1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


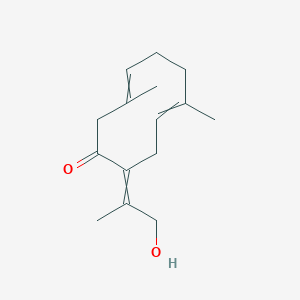
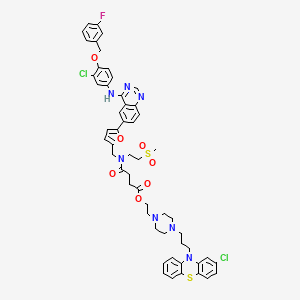
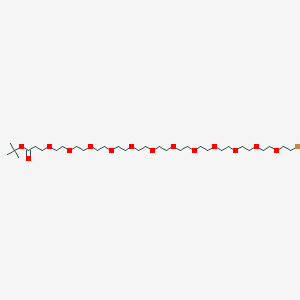
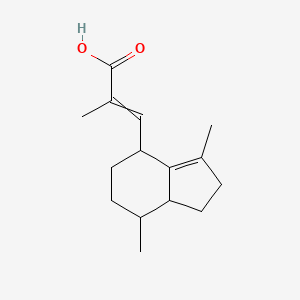
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)


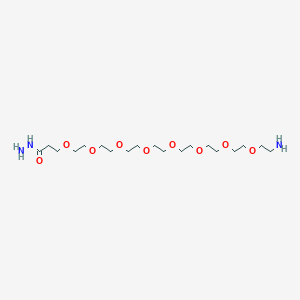
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

